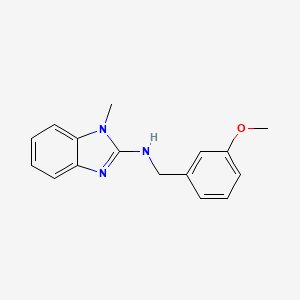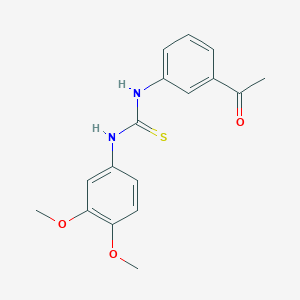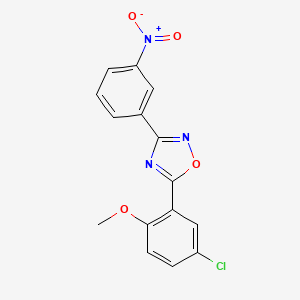
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as BPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This compound also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of various enzymes and signaling pathways. In vivo studies have shown that this compound exhibits significant anti-tumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit significant anti-cancer activity at low concentrations, making it an attractive candidate for further research. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research is in the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use in clinical trials.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction between 4-bromophenylacetic acid and 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethyl acetate and hydrochloric acid to obtain the final product, this compound.
Scientific Research Applications
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been widely studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. This compound has been shown to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-chloro-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN4/c1-8(10-3-5-11(14)6-4-10)18-19-13-7-12(15)16-9(2)17-13/h3-7H,1-2H3,(H,16,17,19)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCSDHWUUUBRNC-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)

![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)

![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)
![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)